

Technical Guide to Ytterbium(III) Nitrate Pentahydrate: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ytterbium(III) nitrate pentahydrate*

Cat. No.: *B1591239*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Ytterbium(III) nitrate pentahydrate**, a rare earth compound with significant applications in advanced materials science and emerging biomedical technologies. This document details its chemical and physical properties, key applications with a focus on drug development, comprehensive safety and handling protocols, and a detailed experimental procedure for the synthesis of upconversion nanoparticles.

Core Properties and Data

Ytterbium(III) nitrate pentahydrate is a white, crystalline, and hygroscopic solid that is highly soluble in water and ethanol.^{[1][2]} Its high purity and specific optical properties make it a valuable precursor in various scientific and industrial applications.^[3]

Table 1: Quantitative Data for **Ytterbium(III) Nitrate Pentahydrate**

Property	Value	Reference
CAS Number	35725-34-9	[4]
Molecular Formula	Yb(NO ₃) ₃ ·5H ₂ O	[4]
Molecular Weight	449.13 g/mol	[4]
Appearance	White crystals, granules, or chunks	[1]
Solubility	Soluble in water and ethanol	[2]
Purity	≥ 99.9% (trace metals basis)	
EC Number	237-384-6	
UN Number	1477	[4]

Applications in Research and Drug Development

Ytterbium(III) nitrate pentahydrate is a critical material in several high-technology fields. Its primary applications include:

- Optical Materials: It is used in the manufacturing of lasers, phosphors, and optical fibers.[3]
- Catalysis: It serves as a Lewis acid catalyst in various organic reactions.
- Nanotechnology: It is a key precursor for the synthesis of Ytterbium-doped nanomaterials, particularly upconversion nanoparticles (UCNPs).[5] These nanoparticles can convert near-infrared (NIR) light to visible light, a property that is highly valuable in biomedical imaging and therapy.[6]

Focus on Drug Development:

The role of **Ytterbium(III) nitrate pentahydrate** in drug development is primarily indirect, stemming from its use in creating UCNPs for applications such as:

- Photodynamic Therapy (PDT): UCNPs can be used to activate photosensitizers in deep tissues using NIR light, which has better tissue penetration than visible light. This allows for

targeted cancer therapy with reduced side effects.[\[7\]](#)

- Bioimaging: Ytterbium-doped nanoparticles serve as contrast agents in techniques like magnetic resonance imaging (MRI) and upconversion luminescence imaging, providing high-resolution images of biological structures.
- Drug Delivery: UCNPs can be functionalized to carry and release drugs to specific targets within the body, with the release often triggered by an external stimulus like NIR light.

Safety and Handling

Ytterbium(III) nitrate pentahydrate is an oxidizing agent and can intensify fires.[\[8\]](#) It is also classified as an irritant, causing skin, eye, and respiratory irritation.[\[9\]](#)

Hazard Classifications:

- Oxidizing Solids: Category 2
- Skin Irritation: Category 2
- Eye Irritation: Category 2
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[\[8\]](#)

Precautionary Measures:

- Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[\[9\]](#) Use in a well-ventilated area and avoid dust formation. Keep away from heat, sparks, and combustible materials.[\[8\]](#)
- Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[\[4\]](#)
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[\[8\]](#) If on skin, wash with plenty of water.[\[9\]](#) If inhaled, move to fresh air.[\[9\]](#) Seek medical attention if irritation persists or if swallowed.[\[9\]](#)

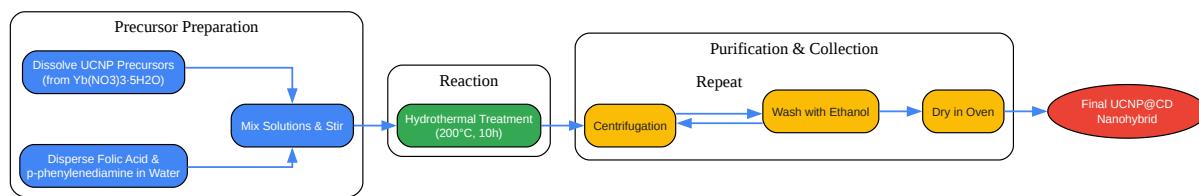
Experimental Protocol: Synthesis of Upconversion Nanoparticles (UCNPs)

This protocol describes a hydrothermal method for the synthesis of Ytterbium and Erbium co-doped upconversion nanoparticles integrated with carbon dots (UCNP@CDs), adapted from a published procedure.^[7] These nanoparticles are relevant for applications in photodynamic therapy.

Materials:

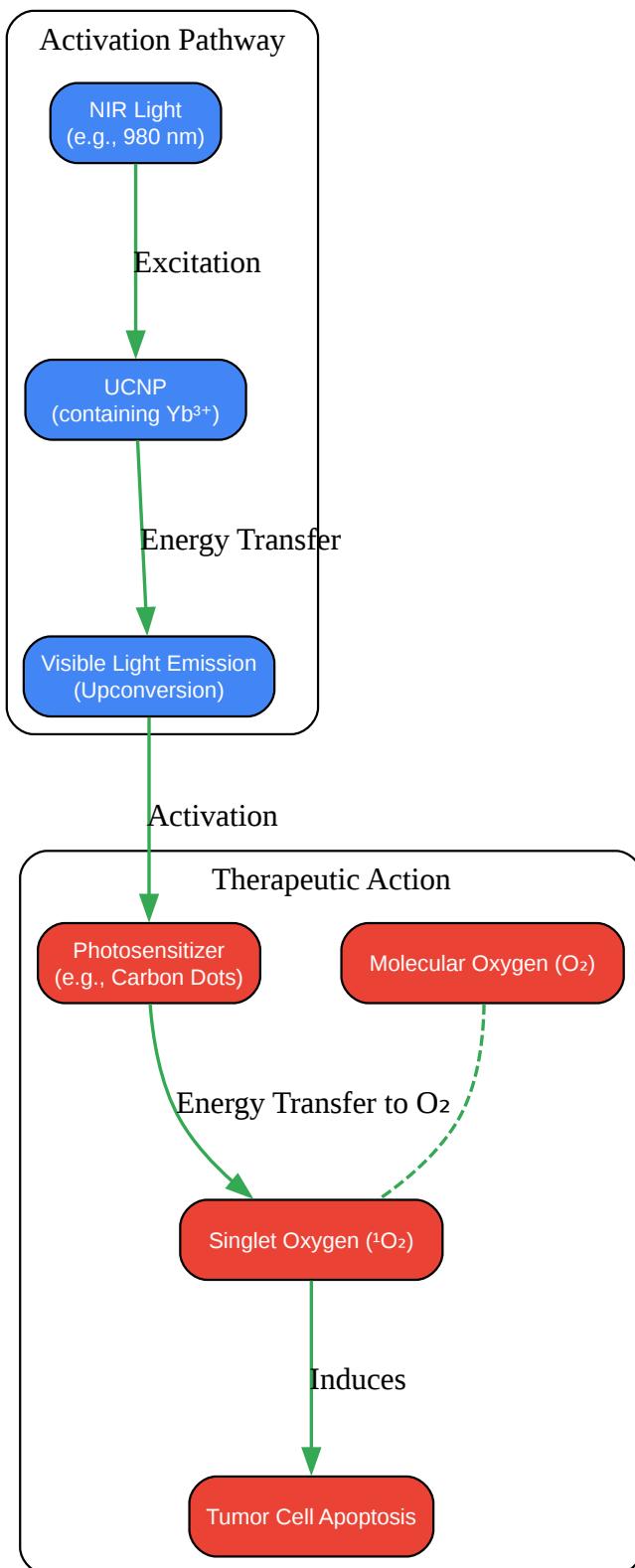
- **Ytterbium(III) nitrate pentahydrate** ($\text{Yb}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$)
- **Erbium(III) nitrate pentahydrate** ($\text{Er}(\text{NO}_3)_3 \cdot 5\text{H}_2\text{O}$)
- p-phenylenediamine
- Folic acid
- Deionized water
- Ethanol

Equipment:


- Magnetic stirrer
- Hydrothermal synthesis reactor (autoclave)
- Centrifuge
- Oven

Procedure:

- Preparation of Precursor Solution:
 - Disperse 0.353 g of folic acid and 1.5 g of p-phenylenediamine in 20 mL of deionized water with magnetic stirring.


- Addition of UCNP Precursors:
 - In a separate vessel, dissolve 50 mg of the pre-synthesized UCNPs (in this example, with a 30% Yb³⁺ concentration, which would have been prepared from the nitrate precursors) in 3 mL of deionized water.
 - Add the UCNP solution to the folic acid and p-phenylenediamine solution.
 - Continue stirring for an additional 15 minutes to ensure a homogeneous mixture.
- Hydrothermal Treatment:
 - Transfer the resulting solution to a hydrothermal reactor.
 - Seal the reactor and heat it to 200 °C for 10 hours.
- Purification and Drying:
 - After the reaction, allow the reactor to cool to room temperature.
 - Centrifuge the solution at 8000 rpm for 10 minutes to collect the UCNP@CD nanohybrids.
 - Wash the precipitate with ethanol and centrifuge again. Repeat this washing step.
 - Dry the final product in an oven at 65 °C overnight.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of UCNP@CD nanohybrids.

[Click to download full resolution via product page](#)

Caption: Signaling pathway for UCNP-mediated photodynamic therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Ytterbium Nitrate Pentahydrate Powder, Yb(NO₃)₃·5H₂O US [atelements.com]
- 2. Ytterbium(III) nitrate - Wikipedia [en.wikipedia.org]
- 3. americanelements.com [americanelements.com]
- 4. ProChem, Inc. Ytterbium (III) Nitrate Pentahydrate - High-Purity Salt for Laser & Optical Applications [prochemonline.com]
- 5. Ytterbium(III) nitrate pentahydrate | Krackeler Scientific, Inc. [krackeler.com]
- 6. Upconversion Nanoparticles: Synthesis, Surface Modification, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amplification of luminescence intensity by ytterbium(III) dopant in upconversion nanoparticles integrated with carbon dots for NIR-responsive targeted photodynamic therapy - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- To cite this document: BenchChem. [Technical Guide to Ytterbium(III) Nitrate Pentahydrate: Properties, Applications, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1591239#cas-number-for-ytterbium-iii-nitrate-pentahydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com